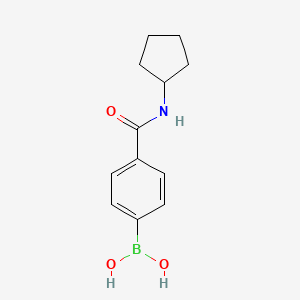

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid

Descripción general

Descripción

“(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H16BNO3 . It’s a subclass of organoborane compounds .

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Molecular Structure Analysis

The molecular structure of “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and a phenyl ring, which is further bonded to a cyclopentylcarbamoyl group .

Chemical Reactions Analysis

Boronic acids, including “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid”, are known for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions .

Physical And Chemical Properties Analysis

The average mass of “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” is approximately 233.071 Da . Further physical and chemical properties are not available in the retrieved data.

Aplicaciones Científicas De Investigación

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, such as (4-(Cyclopentylcarbamoyl)phenyl)boronic acid, play a crucial role in the optical modulation of carbon nanotubes and are effective in saccharide recognition. These acids have been demonstrated to affect the photoluminescence quantum yield of single-walled carbon nanotubes, with a clear link between the molecular structure of the boronic acid and the optical properties of the nanotubes. This makes them valuable in applications such as saccharide sensing and optical devices (Mu et al., 2012).

Enhanced Glycoside Complexation

New classes of boronic acids have shown remarkable abilities in complexing with glycosides under physiologically relevant conditions. This property is significant as it offers potential applications in the development of oligomeric receptors and sensors for the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Borate-Carbohydrate Interactions

Studies have shown the unique binding profiles of borates, like phenylboronic acids, with carbohydrates such as N-acetylneuraminic acid in varying pH conditions. This has implications for the selective recognition of carbohydrate moieties on biological membranes, potentially aiding in the development of targeted therapeutic agents (Otsuka et al., 2003).

Catalysis in Organic Synthesis

Phenylboronic acids are also effective catalysts in organic synthesis. For example, they have been used in the dehydrative amidation between carboxylic acids and amines, demonstrating their utility in facilitating complex chemical reactions (Wang et al., 2018).

Antiviral Applications

Modified nanoparticles with phenylboronic acid, such as those derived from (4-(Cyclopentylcarbamoyl)phenyl)boronic acid, have shown potential as antiviral therapeutics. They have been investigated for their efficacy against viruses like the Hepatitis C virus, demonstrating the potential of boronic acid-modified materials in medical applications (Khanal et al., 2013).

DNA Modification and Sensing Applications

Phenylboronic acids have been utilized in the modification of DNA for various applications, including saccharide detection. This showcases their potential in biotechnology and diagnostic fields, where precise molecular modifications are required (Steinmeyer & Wagenknecht, 2018).

Enhanced Gene Delivery

Phenylboronic acid-modified polymers have improved gene delivery efficiency. The incorporation of boronic acid groups into these polymers enhances their ability to condense with DNA and facilitate cell uptake, making them useful in gene therapy (Peng et al., 2010).

Direcciones Futuras

Boronic acids, including “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid”, have found utility in various fields including catalysis, materials science, biology, imaging, etc . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .

Propiedades

IUPAC Name |

[4-(cyclopentylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c15-12(14-11-3-1-2-4-11)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJFATWKBZYOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378405 | |

| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid | |

CAS RN |

850568-15-9 | |

| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

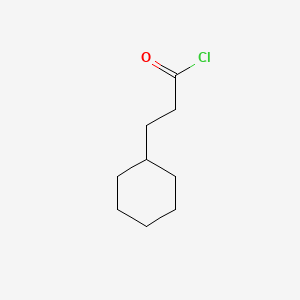

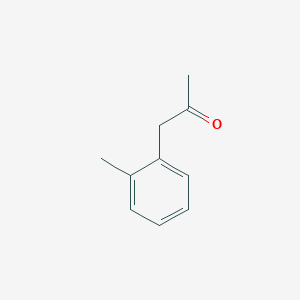

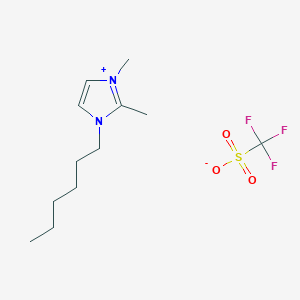

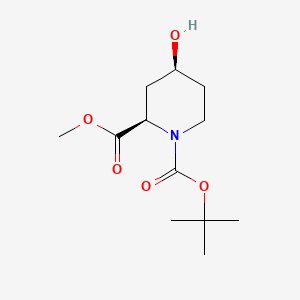

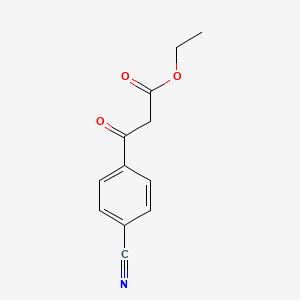

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.